N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide
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Description
N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H22N2O4S and its molecular weight is 314.4. The purity is usually 95%.
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Scientific Research Applications
Molar Refraction and Polarizability
The study on the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, which shares structural similarities with N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide, demonstrated its significant polarizability effects. These effects increase with drug concentration, highlighting the drug's interaction with its environment at the molecular level. This research provides valuable insights into how slight modifications in molecular structure can influence physical properties like density and refractive index, which are crucial for drug formulation and application in medical imaging techniques (Sawale, Kalyankar, George, & Deosarkar, 2016).
Drug Metabolism and Excretion
Investigations into the metabolism and excretion of metoclopramide, which is structurally related to this compound, reveal the complexity of drug transformation within biological systems. The study identified various metabolic products in rabbit urine, providing a foundational understanding of drug transformation and excretion pathways. This knowledge is vital for developing drugs with improved efficacy and reduced toxicity, as well as for understanding drug interactions within the body (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Sigma Receptor Binding and Imaging
Sigma receptors play a significant role in various neurological and psychiatric conditions. Research utilizing N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, a compound closely related to this compound, for sigma receptor scintigraphy in patients with suspected primary breast cancer, underscores the potential of such compounds in diagnostic imaging. By targeting sigma receptors overexpressed in breast cancer cells, this approach offers a non-invasive method for tumor visualization and could be extended to other cancers or neurological disorders where sigma receptors are implicated (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Chemical Synthesis and Labeling
The synthesis and labeling of glyburide, a compound related to this compound, with tritium and carbon-14, illustrates the importance of chemical modification and labeling in drug development and research. Such labeled compounds are invaluable tools for studying drug distribution, metabolism, and binding interactions within biological systems, facilitating the development of more effective and safer drugs (Hsi, 1973).
Solid-Phase Synthesis Applications
The application of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as a safety-catch protecting group and linker for solid-phase peptide synthesis demonstrates the chemical versatility and utility of methoxybenzamide derivatives in facilitating complex chemical syntheses. This innovation is crucial for developing new methodologies in peptide and protein synthesis, with implications for drug discovery, molecular biology, and biochemistry (Thennarasu & Liu, 2010).
Properties
IUPAC Name |
N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-16(5-2)21(18,19)11-10-15-14(17)12-6-8-13(20-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANABPUDKOMZUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.